molecular formula C21H19N3O2S B3541624 (2Z)-2-[2-methyl-4-(morpholin-4-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[2-methyl-4-(morpholin-4-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B3541624
M. Wt: 377.5 g/mol
InChI Key: BYVUVLYHUKKCDK-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[2-methyl-4-(morpholin-4-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[2-methyl-4-(morpholin-4-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Thiazole Ring Formation: The benzimidazole core can be further reacted with a thioamide to form the thiazole ring.

    Introduction of the Benzylidene Group: The final step involves the condensation of the thiazolo[3,2-a]benzimidazole with 2-methyl-4-(morpholin-4-yl)benzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thiazole rings.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[2-methyl-4-(morpholin-4-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of thiazolo[3,2-a]benzimidazoles are often explored for their therapeutic potential in treating various diseases.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (2Z)-2-[2-methyl-4-(morpholin-4-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways can vary depending on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]benzimidazole: The parent structure without the benzylidene group.

    Benzimidazole: A simpler structure lacking the thiazole ring.

    Morpholine Derivatives: Compounds containing the morpholine ring but different core structures.

Uniqueness

The uniqueness of (2Z)-2-[2-methyl-4-(morpholin-4-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

(2Z)-2-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-12-16(23-8-10-26-11-9-23)7-6-15(14)13-19-20(25)24-18-5-3-2-4-17(18)22-21(24)27-19/h2-7,12-13H,8-11H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVUVLYHUKKCDK-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[2-methyl-4-(morpholin-4-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[2-methyl-4-(morpholin-4-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
Reactant of Route 3
(2Z)-2-[2-methyl-4-(morpholin-4-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
Reactant of Route 4
(2Z)-2-[2-methyl-4-(morpholin-4-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
(2Z)-2-[2-methyl-4-(morpholin-4-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.